molecular formula C11H13NO2 B1270139 N-(4-Methoxy-phenyl)-2-methyl-acrylamide CAS No. 7274-71-7

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

Cat. No.: B1270139
CAS No.: 7274-71-7
M. Wt: 191.23 g/mol
InChI Key: KKRGQTZHFWTGRJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-Methoxyaniline+2-Methylacryloyl chlorideThis compound\text{4-Methoxyaniline} + \text{2-Methylacryloyl chloride} \rightarrow \text{this compound} 4-Methoxyaniline+2-Methylacryloyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

N-(4-Methoxy-phenyl)-2-methyl-acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and advanced materials with unique properties.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)propionamide
  • N-(4-Methoxyphenyl)butyramide

Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRGQTZHFWTGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363083
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7274-71-7
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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